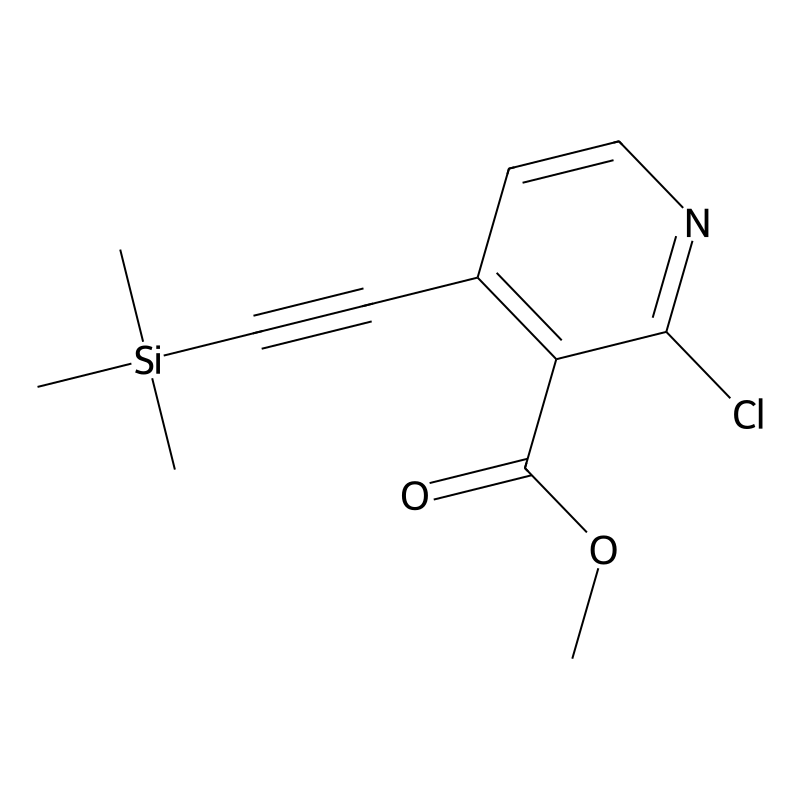2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
C12H14ClNO2SiC_{12}H_{14}ClNO_{2}SiC12H14ClNO2Si
and a molecular weight of 267.78g/mol . It’s a solid substance and its structure includes a nicotinic acid methyl ester group, a trimethylsilanylethynyl group, and a chloro group .In general, compounds like this could potentially be used in various fields such as organic synthesis, medicinal chemistry, material science, and more. They could be used as building blocks or intermediates in the synthesis of more complex molecules. The specific applications, methods of application, and outcomes would depend on the context of the research and the properties of the compound.
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester is a chemical compound with the molecular formula C₁₂H₁₄ClNO₂Si and a molecular weight of 267.78 g/mol. This compound features a chlorinated nicotinic acid structure modified with a trimethylsilyl group and an ethynyl substituent, which enhances its chemical reactivity and potential biological activity. The presence of the chlorine atom and the trimethylsilyl group contributes to its unique properties, making it valuable in various research applications .
There is no documented information on the specific mechanism of action for this compound. However, considering the nicotinic acid moiety, it might interact with nicotinic acetylcholine receptors, which are important for neurotransmission []. Further research would be needed to elucidate its specific biological activity.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
- Alkyne Reactions: The ethynyl group can participate in reactions typical of alkynes, such as cycloadditions or coupling reactions.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may have different biological activities .
Preliminary studies suggest that 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester may exhibit biological activities similar to those of other nicotinic acid derivatives. Compounds of this class are often investigated for their potential effects on:
- Neurotransmission: They may interact with nicotinic acetylcholine receptors, influencing synaptic transmission.
- Antimicrobial Properties: Some derivatives have shown promise in inhibiting bacterial growth.
- Antitumor Activity: There is ongoing research into the potential anticancer properties of nicotinic acid derivatives, including this compound .
The synthesis of 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester typically involves several steps:
- Formation of the Ethynyl Group: Starting materials such as acetylene can be reacted with appropriate precursors to introduce the ethynyl functionality.
- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic chlorination methods.
- Trimethylsilylation: The trimethylsilyl group can be added using silylation reagents like trimethylsilyl chloride in the presence of a base.
- Esterification: Finally, the carboxylic acid derivative can be converted to the methyl ester using methanol and an acid catalyst .
2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester has several applications in research and industry:
- Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting neurotransmitter systems.
- Chemical Probes: It can serve as a probe in biochemical assays to study receptor interactions and enzyme activities.
- Material Science: Due to its reactive groups, it may find applications in creating novel materials or coatings .
Interaction studies involving this compound often focus on its binding affinity to nicotinic receptors and other biological targets. Research indicates that modifications in the structure can significantly alter its interaction profile, making it essential to explore various derivatives for optimal activity. Techniques such as surface plasmon resonance and radiolabeled binding assays are commonly employed to assess these interactions .
Several compounds share structural similarities with 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nicotinic Acid | Basic pyridine ring | Naturally occurring vitamin B3 precursor |
| 4-Trifluoromethyl-Nicotinic Acid | Fluorinated substituent | Enhanced lipophilicity and metabolic stability |
| 2-Chloronicotinic Acid | Chlorine at different position | Potentially different receptor interaction |
| 4-Methyl-Nicotinic Acid | Methyl group on pyridine ring | Altered pharmacokinetics and receptor selectivity |
These compounds illustrate how variations in substituents can lead to significant differences in biological activity and chemical properties, highlighting the uniqueness of 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester within this class .








